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molecular formula C9H7ClFN3O B8496152 1-(4-chloro-2-fluorophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-1,2,4-triazole CAS No. 111992-04-2

1-(4-chloro-2-fluorophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-1,2,4-triazole

Cat. No. B8496152
M. Wt: 227.62 g/mol
InChI Key: BTGAATKPDODCIK-UHFFFAOYSA-N
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Patent
US05440045

Procedure details

A stirring solution of 80.3 grams (0.500 mole) of 4-chloro-2-fluorophenylhydrazine in 180 ml of tert-butanol/water (88/12) is cooled to 0° to 5° C., and a solution of 23.4 grams (0.525 mole) of acetaldehyde in 50 grams of tert-butanol/water (88/12) is added dropwise during a 20 minute period. Upon completion of addition, the reaction mixture is stirred for five minutes, and a slurry of 39.8 grams (91.5% pure-0.560 mole-12% molar excess) of sodium cyanate in 90 grams of water is added in one portion. Additional water is used to wash any of the remaining slurry of sodium cyanate from its container into the reaction mixture. The reaction mixture is cooled to 0° to 5° C. and 39 3 grams (0.655 mole-5% equivalent excess, based on equivalents of sodium cyanate and its sodium carbonate impurity) of acetic acid is added dropwise during a 15 minute period. Upon completion of addition, the reaction mixture is stirred for about two hours during which time it is allowed to warm to about 20° C. Upon completion of the two hour stirring time, the reaction mixture is cooled to 10° C. and 321 grams (0.537 mole) of a 12.4% aqueous solution of sodium hypochlorite is added dropwise during a 40 minute period. Upon completion of addition, the reaction mixture is stirred for an additional 40 minutes. The tert-butanol/water medium is then distilled from the reaction mixture by slowly heating the reaction mixture to about 100° C. Upon completion of the distillation, the pot residue is filtered, washed with water and dried, yielding 1-(4-chloro-2-fluorophenyl)-4,5-dihydro-3-methyl-1,2,4-triazol-5(1H)-one.
Quantity
80.3 g
Type
reactant
Reaction Step One
Quantity
180 mL
Type
solvent
Reaction Step One
Quantity
23.4 g
Type
reactant
Reaction Step Two
Quantity
50 g
Type
solvent
Reaction Step Two
Name
sodium cyanate
Quantity
39.8 g
Type
reactant
Reaction Step Three
Name
Quantity
90 g
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([NH:8][NH2:9])=[C:4]([F:10])[CH:3]=1.[CH:11](=O)[CH3:12].[O-:14][C:15]#[N:16].[Na+]>C(O)(C)(C)C.O.O>[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([N:8]2[C:15](=[O:14])[NH:16][C:11]([CH3:12])=[N:9]2)=[C:4]([F:10])[CH:3]=1 |f:2.3,4.5|

Inputs

Step One
Name
Quantity
80.3 g
Type
reactant
Smiles
ClC1=CC(=C(C=C1)NN)F
Name
Quantity
180 mL
Type
solvent
Smiles
C(C)(C)(C)O.O
Step Two
Name
Quantity
23.4 g
Type
reactant
Smiles
C(C)=O
Name
Quantity
50 g
Type
solvent
Smiles
C(C)(C)(C)O.O
Step Three
Name
sodium cyanate
Quantity
39.8 g
Type
reactant
Smiles
[O-]C#N.[Na+]
Name
Quantity
90 g
Type
solvent
Smiles
O
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
20 °C
Stirring
Type
CUSTOM
Details
the reaction mixture is stirred for five minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
Upon completion of addition
WASH
Type
WASH
Details
to wash any of the remaining slurry of sodium cyanate from its container into the reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is cooled to 0° to 5° C.
ADDITION
Type
ADDITION
Details
39 3 grams (0.655 mole-5% equivalent excess, based on equivalents of sodium cyanate and its sodium carbonate impurity) of acetic acid is added dropwise during a 15 minute period
Duration
15 min
ADDITION
Type
ADDITION
Details
Upon completion of addition
STIRRING
Type
STIRRING
Details
the reaction mixture is stirred for about two hours during which time it
Duration
2 h
STIRRING
Type
STIRRING
Details
Upon completion of the two hour stirring time
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture is cooled to 10° C.
ADDITION
Type
ADDITION
Details
321 grams (0.537 mole) of a 12.4% aqueous solution of sodium hypochlorite is added dropwise during a 40 minute period
Duration
40 min
ADDITION
Type
ADDITION
Details
Upon completion of addition
STIRRING
Type
STIRRING
Details
the reaction mixture is stirred for an additional 40 minutes
Duration
40 min
DISTILLATION
Type
DISTILLATION
Details
The tert-butanol/water medium is then distilled from the reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
by slowly heating the reaction mixture to about 100° C
DISTILLATION
Type
DISTILLATION
Details
Upon completion of the distillation
FILTRATION
Type
FILTRATION
Details
the pot residue is filtered
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
ClC1=CC(=C(C=C1)N1N=C(NC1=O)C)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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